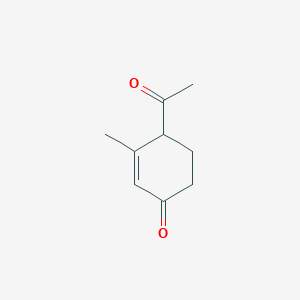
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) is an organic compound with the molecular formula C9H12O2 It is a cyclic ketone with a unique structure that includes both an acetyl group and a methyl group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) can be synthesized through several methods:
Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method uses sulfuric acid to cyclize 3-carbetoxy-6-chlorohept-5-en-2-one.
Industrial Production Methods
Industrial production methods for 2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) typically involve large-scale oxidation reactions using chromium-based reagents due to their efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or more complex ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the acetyl group.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the synthesis of fragrances and flavoring agents due to its unique aroma profile.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) involves its interaction with various molecular targets:
Enzymes: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.
Pathways: It may influence metabolic pathways by altering the concentration of key intermediates.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetyl-1-methylcyclohexene: Similar structure but with different positioning of the acetyl and methyl groups.
3-Methyl-2-cyclohexen-1-one: Another cyclic ketone with a similar structure but lacking the acetyl group.
Propiedades
Número CAS |
194808-25-8 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-acetyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h5,9H,3-4H2,1-2H3 |
Clave InChI |
COJTTYQJUUCSQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CCC1C(=O)C |
SMILES canónico |
CC1=CC(=O)CCC1C(=O)C |
Sinónimos |
2-Cyclohexen-1-one, 4-acetyl-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















